molecular formula C17H24O2 B1240405 Heptadeca-1,9-dien-4,6-diyne-3,8-diol CAS No. 30779-95-4

Heptadeca-1,9-dien-4,6-diyne-3,8-diol

Cat. No.: B1240405
CAS No.: 30779-95-4
M. Wt: 260.4 g/mol
InChI Key: QWCNQXNAFCBLLV-GXDHUFHOSA-N
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Description

Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a polyacetylene compound with the molecular formula C17H24O2. This compound is known for its unique structure, which includes two double bonds and two triple bonds, making it a subject of interest in various fields of scientific research. It is also referred to as falcarindiol, a name derived from its natural occurrence in certain plants, such as those in the Apiaceae family .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptadeca-1,9-dien-4,6-diyne-3,8-diol typically involves the use of organic solvents and catalysts to facilitate the formation of its complex structure. One common method involves the coupling of appropriate alkyne and alkene precursors under controlled conditions. The reaction often requires the use of palladium or copper catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. when produced on a larger scale, the process involves similar catalytic coupling reactions, with additional steps for purification and quality control to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions: Heptadeca-1,9-dien-4,6-diyne-3,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Heptadeca-1,9-dien-4,6-diyne-3,8-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which Heptadeca-1,9-dien-4,6-diyne-3,8-diol exerts its effects involves its interaction with specific molecular targets. For instance, its cytotoxic activity is attributed to its ability to inhibit the breast cancer resistance protein (BCRP/ABCG2), which plays a role in drug resistance in cancer cells. The compound’s structure allows it to bind to the protein and inhibit its function, thereby enhancing the efficacy of chemotherapeutic agents .

Comparison with Similar Compounds

Heptadeca-1,9-dien-4,6-diyne-3,8-diol can be compared with other polyacetylenes such as:

The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which confer unique reactivity and biological properties.

Properties

IUPAC Name

(9E)-heptadeca-1,9-dien-4,6-diyne-3,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCNQXNAFCBLLV-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(C#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C(C#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30779-95-4
Record name 1,9-Heptadecadiene-4,6-diyne-3,8-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030779954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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